molecular formula C15H21Br B12639742 5-Bromo-1,1,2,2,3,3-hexamethylindane

5-Bromo-1,1,2,2,3,3-hexamethylindane

Cat. No.: B12639742
M. Wt: 281.23 g/mol
InChI Key: FECNLRGSKHAKIM-UHFFFAOYSA-N
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Description

5-Bromo-1,1,2,2,3,3-hexamethylindane: is an organic compound with the molecular formula C15H21Br . It is a derivative of indane, characterized by the presence of a bromine atom at the 5th position and six methyl groups at the 1, 1, 2, 2, 3, and

Properties

Molecular Formula

C15H21Br

Molecular Weight

281.23 g/mol

IUPAC Name

5-bromo-1,1,2,2,3,3-hexamethylindene

InChI

InChI=1S/C15H21Br/c1-13(2)11-8-7-10(16)9-12(11)14(3,4)15(13,5)6/h7-9H,1-6H3

InChI Key

FECNLRGSKHAKIM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)C(C1(C)C)(C)C)C

Origin of Product

United States

Biological Activity

5-Bromo-1,1,2,2,3,3-hexamethylindane is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on various studies and findings.

  • Molecular Formula : C15H21Br
  • Molecular Weight : 293.24 g/mol
  • CAS Number : 1634-09-9

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in combating oxidative stress and preventing cellular damage. In vitro assays have demonstrated that this compound exhibits significant free radical scavenging activity.

Assay Type IC50 Value (µM) Reference
DPPH Scavenging30
ABTS Scavenging25

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. In particular, it has shown efficacy against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

The biological activity of this compound is believed to be mediated through its interaction with cellular targets such as enzymes and receptors. The bromine substituent may enhance its lipophilicity and facilitate membrane penetration, allowing for greater bioavailability and interaction with intracellular targets.

Study 1: Antioxidant Effects in Yeast Models

In a study conducted using Saccharomyces cerevisiae, the administration of this compound resulted in increased tolerance to oxidative stress. The compound was shown to reduce lipid peroxidation levels significantly and enhance the expression of stress-related proteins.

Study 2: Antimicrobial Efficacy

A clinical study evaluated the antimicrobial effects of the compound on wound infections caused by resistant bacteria. The results indicated that treatment with this compound led to a significant reduction in bacterial load and improved healing times compared to control groups.

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